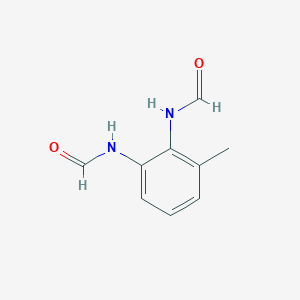![molecular formula C18H19Cl2Na2O7P B14018489 Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDP-STAR is a chemiluminescent substrate for alkaline phosphatase. It is known for its high sensitivity and rapid detection capabilities, making it a popular choice in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection .
準備方法
Synthetic Routes and Reaction Conditions
CDP-STAR, chemically known as disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate, is synthesized through a series of organic reactions. The synthesis involves the formation of a dioxetane ring, which is crucial for its chemiluminescent properties .
Industrial Production Methods
In industrial settings, CDP-STAR is produced under controlled conditions to ensure high purity and consistency. The compound is typically supplied as a ready-to-use aqueous solution, which simplifies its application in various assays .
化学反応の分析
Types of Reactions
CDP-STAR undergoes dephosphorylation when acted upon by alkaline phosphatase. This reaction yields a metastable dioxetane phenolate anion intermediate, which decomposes to emit light .
Common Reagents and Conditions
The primary reagent involved in the reaction is alkaline phosphatase. The reaction typically occurs under alkaline conditions, which are necessary for the enzyme’s activity .
Major Products Formed
The major product of the reaction is light, which is emitted as the dioxetane intermediate decomposes. This light emission is used for the detection of various biomolecules in assays .
科学的研究の応用
CDP-STAR is widely used in scientific research due to its high sensitivity and rapid detection capabilities. Some of its applications include:
Chemistry: Used in enzyme assays to detect the presence and activity of alkaline phosphatase.
Biology: Employed in western blotting and nucleic acid detection to visualize proteins and nucleic acids.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and activity of biochemical products.
作用機序
CDP-STAR exerts its effects through a chemiluminescent reaction. When dephosphorylated by alkaline phosphatase, it forms a metastable dioxetane phenolate anion intermediate. This intermediate decomposes, releasing energy in the form of light. The light emission is then detected and measured, providing a quantitative readout of the enzyme’s activity .
類似化合物との比較
CDP-STAR is often compared with other chemiluminescent substrates such as CSPD. While both compounds are used for similar applications, CDP-STAR is known for its brighter signal and faster time to peak light emission on membranes . Other similar compounds include:
Luminol: A chemiluminescent compound used in forensic science for detecting blood.
Lucigenin: Used in chemiluminescent assays to detect superoxide anions.
CDP-STAR’s unique properties, such as its rapid light emission and high sensitivity, make it a preferred choice for many applications in scientific research and industry .
特性
分子式 |
C18H19Cl2Na2O7P |
|---|---|
分子量 |
495.2 g/mol |
IUPAC名 |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChIキー |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
正規SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


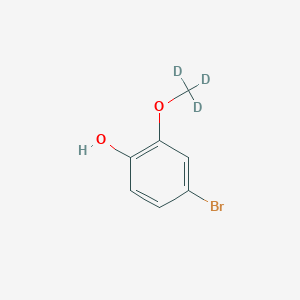
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
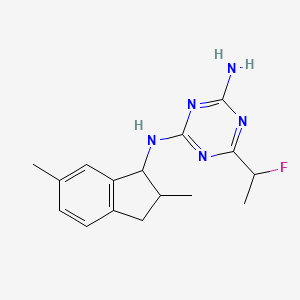
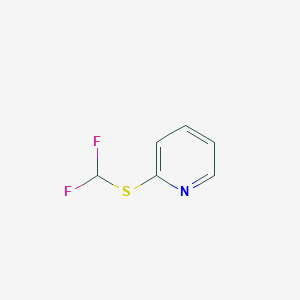
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
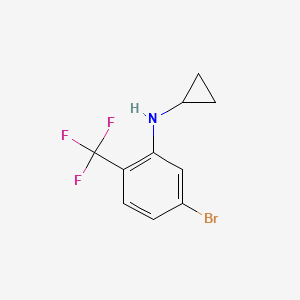

![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)

